N-Acetyl-L-alanyl-L-tryptophyl-L-alaninamide

Description

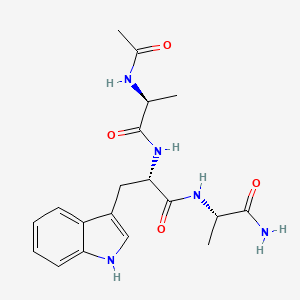

N-Acetyl-L-alanyl-L-tryptophyl-L-alaninamide (CAS: 583861-76-1) is a synthetic tripeptide comprising three amino acid residues: N-acetyl-L-alanine, L-tryptophan, and L-alaninamide (amidated C-terminus). Its molecular formula is C₂₅H₃₅N₇O₆, with a molecular weight of 529.59 g/mol . The acetylated N-terminus enhances metabolic stability by resisting enzymatic degradation, while the amidated C-terminus mimics natural peptide termini, improving bioavailability .

Properties

CAS No. |

835650-58-3 |

|---|---|

Molecular Formula |

C19H25N5O4 |

Molecular Weight |

387.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-1-amino-1-oxopropan-2-yl]-3-(1H-indol-3-yl)propanamide |

InChI |

InChI=1S/C19H25N5O4/c1-10(17(20)26)23-19(28)16(24-18(27)11(2)22-12(3)25)8-13-9-21-15-7-5-4-6-14(13)15/h4-7,9-11,16,21H,8H2,1-3H3,(H2,20,26)(H,22,25)(H,23,28)(H,24,27)/t10-,11-,16-/m0/s1 |

InChI Key |

QZZLYUVCWRWUCS-MMPTUQATSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C)NC(=O)C |

Canonical SMILES |

CC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-2-Acetamidopropanamido)-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)propanamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include acetic anhydride, ammonia, and various catalysts to facilitate the formation of the indole ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-2-Acetamidopropanamido)-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized under specific conditions to form different derivatives.

Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

(S)-2-((S)-2-Acetamidopropanamido)-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)propanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-((S)-2-Acetamidopropanamido)-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways. This compound may exert its effects by binding to active sites on enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Peptides with Varied Chain Lengths

N-Acetyl-L-alanyl-L-tryptophyl-L-alanyl-L-alanyl-L-alaninamide (CAS: 583861-77-2)

- Molecular Formula : C₂₈H₄₀N₈O₇

- Molecular Weight : 600.67 g/mol

- Key Difference : Addition of two alanyl residues extends the peptide chain, increasing hydrophobicity and molecular weight. This elongation may alter solubility and membrane permeability compared to the shorter tripeptide .

N-Acetyl-L-seryl-L-tyrosyl-L-seryl-L-methionyl-L-glutamyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide (CAS: 581-05-5)

- Molecular Formula : C₇₇H₁₀₉N₂₁O₁₉S

- Molecular Weight : 1664.88 g/mol

- Key Difference: A 13-residue peptide with diverse residues (e.g., methionine, arginine, histidine).

Peptides with Modified Terminal Groups

N-(t-Butoxycarbonyl)-L-alanyl-N-[2-(2,4,5-trihydroxyphenyl)ethyl]-L-alaninamide (NIMH Code: A-513)

- Molecular Formula : C₁₉H₂₉N₃O₇

- Molecular Weight : 411.45 g/mol

- Key Features : Incorporates a t-Boc protecting group and a trihydroxyphenyl ethyl moiety.

- Properties : Lower logP (0.90) and higher topological polar surface area (TPSA: 157.2 Ų) compared to the target compound, suggesting improved solubility .

N-Acetyl-4-nitro-L-phenylalanyl-L-alaninamide (CAS: 61595-62-8)

- Molecular Formula : C₁₄H₁₈N₄O₅

- Molecular Weight : 322.32 g/mol

Peptides with Nonstandard Amino Acids or Stereochemistry

L-Lysinamide, L-histidyl-D-arginyl-L-alanyl-L-tryptophyl-D-phenylalanyl (CAS: 123689-72-5)

- Molecular Formula : C₄₁H₅₈N₁₄O₆

- Molecular Weight : 842.99 g/mol

- Key Difference: Contains D-amino acids (D-arginine, D-phenylalanine), which enhance proteolytic resistance and may confer unique conformational stability .

L-Alaninamide, N-acetyl-L-leucyl-L-tryptophyl-N,N-dimethyl (CAS: 406460-84-2)

- Molecular Formula : C₂₄H₃₅N₅O₄

- Molecular Weight : 457.57 g/mol

Functional and Application Differences

- Target Compound : Likely used in peptide synthesis or as a fluorescent probe due to tryptophan’s UV absorbance.

- Long-Chain Peptides (e.g., CAS 581-05-5): Potential therapeutic applications (e.g., enzyme inhibitors) due to structural complexity .

- D-Amino Acid-Containing Peptides (e.g., CAS 123689-72-5): Enhanced stability for in vivo applications .

- Nitro-Substituted Analogs (e.g., CAS 61595-62-8) : May serve as intermediates in drug development for targeted delivery .

Biological Activity

N-Acetyl-L-alanyl-L-tryptophyl-L-alaninamide is a synthetic peptide that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is composed of three amino acids: alanine, tryptophan, and an N-acetyl group. The structural formula can be represented as follows:

This compound's unique structure contributes to its biological activity, particularly in modulating physiological processes.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage in various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties. Studies demonstrate that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases .

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects. It appears to enhance neuronal survival under stress conditions by modulating signaling pathways involved in cell survival and apoptosis .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : The compound interacts with reactive oxygen species (ROS), neutralizing them and preventing oxidative damage.

- Cytokine Modulation : It inhibits the activation of nuclear factor kappa B (NF-κB), leading to decreased expression of inflammatory cytokines.

- Neuronal Signaling : The peptide may influence neurotrophic factors such as brain-derived neurotrophic factor (BDNF), promoting neuronal health and resilience.

Study 1: Antioxidant Efficacy

In a study published in Free Radical Biology and Medicine, researchers evaluated the antioxidant capacity of this compound using various in vitro assays. The results indicated a significant reduction in lipid peroxidation levels compared to control groups .

Study 2: Anti-inflammatory Action

A clinical trial assessed the anti-inflammatory effects of the compound in patients with rheumatoid arthritis. Participants receiving the peptide demonstrated reduced levels of C-reactive protein (CRP) and improved clinical symptoms over a 12-week period .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for N-Acetyl-L-alanyl-L-tryptophyl-L-alaninamide, and how can reaction parameters be systematically optimized?

Methodological Answer: The synthesis of this tripeptide involves sequential coupling of amino acids, with critical attention to protective group strategies and reaction conditions. Key considerations include:

- Protective Groups : Use tert-butoxycarbonyl (Boc) or formyl groups for temporary protection of amine functionalities during coupling steps, as these minimize side reactions and improve yield .

- Coupling Agents : Employ carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) with catalytic additives like HOBt to suppress racemization.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) are preferred for solubility, but dichloromethane may reduce aggregation in hydrophobic segments .

Q. Which analytical techniques are most robust for characterizing purity and structural integrity of this tripeptide?

Methodological Answer: Multi-modal analytical workflows are essential:

- HPLC : Use reversed-phase C18 columns with gradient elution (0.1% TFA in water/acetonitrile) to resolve impurities. Retention time shifts indicate deamidation or oxidation .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H]+: 460.2 Da) and detects truncation products.

- NMR : 2D NMR (COSY, HSQC) resolves backbone conformation; δ 10.5–10.8 ppm (indole NH) and δ 1.2–1.4 ppm (acetyl methyl) are diagnostic .

Q. How do pH, temperature, and oxidation conditions affect the stability of this peptide during storage?

Methodological Answer: Stability studies should include:

- Oxidation : Tryptophan residues are prone to oxidation. Use argon-purged vials and antioxidants (e.g., methionine) in lyophilized formulations .

- Temperature : Accelerated degradation studies (25°C, 40°C) show aggregation above 40°C. Store at -20°C in dry form.

- pH : Below pH 3, acetyl hydrolysis occurs; above pH 8, deamidation dominates. Buffers (pH 5–6) are optimal for aqueous solutions .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this tripeptide?

Methodological Answer: Design assays based on structural analogs:

- Receptor Binding : Fluorescence polarization or SPR for affinity to tryptophan-rich binding pockets (e.g., opioid receptors) .

- Enzymatic Stability : Incubate with pepsin/trypsin and quantify degradation via LC-MS.

- Cell Viability : MTT assays in cancer cell lines if sequence homology suggests cytotoxic potential .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations resolve conformational dynamics affecting this peptide’s function?

Methodological Answer:

- Force Fields : Use AMBER or CHARMM36 with explicit solvent models to simulate folding in aqueous/membrane environments.

- Key Interactions : Monitor hydrogen bonds between tryptophan’s indole and alanine’s carbonyl groups. RMSD >2 Å indicates instability .

- Validation : Compare simulated NOEs with experimental NMR data .

Q. How can contradictory bioactivity data across studies be systematically addressed?

Methodological Answer:

Q. What computational strategies predict metabolic pathways and toxicity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.